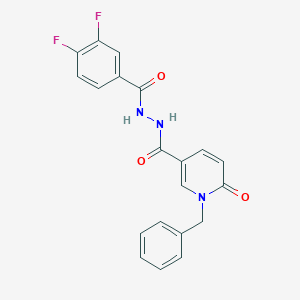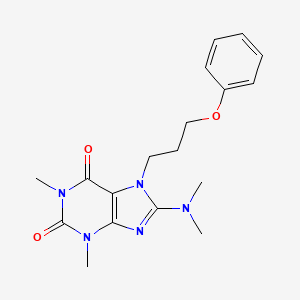![molecular formula C17H20N4O2 B6575048 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(propan-2-yl)propanamide CAS No. 1105247-12-8](/img/structure/B6575048.png)
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(propan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(propan-2-yl)propanamide, also known as 3-MOP, is a synthetic compound belonging to the pyrimidine class of compounds. It is a derivative of the naturally occurring compound pyrimidine and has been extensively studied in recent years due to its potential applications in various scientific disciplines.
Applications De Recherche Scientifique
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(propan-2-yl)propanamide has been studied for its potential applications in various scientific disciplines. It has been used as a substrate for enzyme-catalyzed reactions, as a ligand in drug design, and as a fluorescent marker in cell imaging. It has also been used to study the structure and function of proteins, as well as to study the mechanism of action of drugs. Additionally, this compound has been used to study the regulation of gene expression and to identify potential drug targets.
Mécanisme D'action
The mechanism of action of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(propan-2-yl)propanamide is not fully understood, but it is believed to involve the binding of the compound to an enzyme or other protein. This binding is thought to affect the activity of the enzyme or protein, which in turn affects the biochemical and physiological processes that the enzyme or protein is involved in. Additionally, this compound may interact with other molecules, such as hormones or neurotransmitters, which could affect the activity of those molecules as well.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. It has been shown to affect the activity of enzymes involved in various metabolic pathways, including those involved in the synthesis of proteins and lipids. Additionally, this compound has been shown to affect the activity of hormones and neurotransmitters, as well as the expression of genes.
Avantages Et Limitations Des Expériences En Laboratoire
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(propan-2-yl)propanamide has several advantages for use in lab experiments. It is a relatively stable compound and has a low toxicity, making it safe to use in the lab. Additionally, it is relatively easy to synthesize, and the synthesis method is well-documented in the literature. However, there are some limitations to using this compound in lab experiments. It is a relatively expensive compound, and its effects on biochemical and physiological processes are still not fully understood.
Orientations Futures
Given the potential applications of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(propan-2-yl)propanamide, there are several future directions in which research on this compound can be directed. These include further studies on its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug design. Additionally, further research can be conducted on the synthesis of this compound and its potential use as a fluorescent marker in cell imaging. Finally, research can be conducted on the potential toxicity of this compound and its effects on the environment.
Méthodes De Synthèse
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(propan-2-yl)propanamide is synthesized by a method known as the “pyrimidine synthesis”. This involves the condensation of a carboxylic acid and an amine, followed by a series of reactions to form the desired compound. The carboxylic acid and amine are first reacted in the presence of an acid catalyst to form an amide, which is then reacted with a base to form a pyrimidine derivative. The pyrimidine derivative is then reacted with a reducing agent to form this compound. The synthesis of this compound is a relatively straightforward process and has been well-documented in the literature.
Propriétés
IUPAC Name |
3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-10(2)19-14(22)6-7-21-9-18-15-12-8-11(3)4-5-13(12)20-16(15)17(21)23/h4-5,8-10,20H,6-7H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPGQLIWQHKSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(furan-2-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6574966.png)
![4-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide](/img/structure/B6574991.png)
![N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B6574992.png)

![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3-(trifluoromethyl)benzohydrazide](/img/structure/B6575001.png)
![N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide hydrochloride](/img/structure/B6575005.png)

![7-[(4-fluorophenyl)methyl]-8-[(3-methoxypropyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6575011.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6575019.png)
![3-methyl-8-[(2-methylpropyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6575027.png)
![N-methyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B6575047.png)
![8-methyl-3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6575052.png)
![N-[3-(methylsulfanyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6575061.png)
![N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B6575064.png)
